

Application Notes and Protocols for Immunohistochemistry Staining of COVID-19 Targets

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Compound of Interest

Compound Name: Covidcil-19

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the immunohistochemical (IHC) detection of key protein targets involved in SARS-CoV-2 infection. The information is intended to guide researchers in the visualization and quantification of viral and host proteins in tissue samples, aiding in the understanding of COVID-19 pathogenesis and the development of novel therapeutics.

Introduction

Immunohistochemistry is a powerful technique for identifying the cellular localization of SARS-CoV-2 and key host factors, providing critical insights into the virus's tissue tropism and the host's response to infection. The primary targets for IHC analysis in COVID-19 research include the viral Spike (S) and Nucleocapsid (N) proteins, as well as the host cell receptor Angiotensin-Converting Enzyme 2 (ACE2) and the transmembrane protease, serine 2 (TMPRSS2), which facilitates viral entry.[1] Sensitive and specific detection of these proteins in formalin-fixed, paraffin-embedded (FFPE) tissues is crucial for both clinical diagnostics and research applications.[2]

Key Protein Targets

- SARS-CoV-2 Nucleocapsid (N) Protein: An abundant structural protein of the virus, the N protein is a reliable marker for identifying infected cells.[3] Its sequence is highly conserved across common SARS-CoV-2 variants, making it an ideal target for IHC detection.[3]
- SARS-CoV-2 Spike (S) Protein: This protein mediates viral entry into host cells by binding to the ACE2 receptor.[1] Detecting the S protein can help to visualize the sites of viral binding and entry.
- Angiotensin-Converting Enzyme 2 (ACE2): The primary receptor for SARS-CoV-2, the distribution and expression levels of ACE2 in different tissues are key determinants of viral tropism and disease presentation.[1]
- Transmembrane Protease, Serine 2 (TMPRSS2): A host cell serine protease that primes the viral S protein, facilitating membrane fusion and viral entry.[1] Co-expression of TMPRSS2 and ACE2 is thought to define the cells most susceptible to SARS-CoV-2 infection.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using IHC to analyze the expression of COVID-19 targets.

Table 1: Immunohistochemical Reactivity Scores (IRS) for SARS-CoV-2 Nucleocapsid Protein in Lung Tissue of Fatal COVID-19 Cases

Cell Type	IRS in Patients with Diffuse Alveolar Damage (DAD)	IRS in Patients without DAD	p-value
Type I Pneumocytes	Moderate	Moderate	0.633
Macrophages	Moderate	Moderate	0.773
Endothelial Cells	Moderate	Moderate	0.737

Data adapted from an analysis of fifty-one autopsy cases. The study found a similar pattern of infected macrophages, type I pneumocytes, and endothelial cells, regardless of the presence of DAD.[4][5]

Table 2: Correlation of Nucleocapsid Protein Expression with Viral RNA Levels in Lung Tissue

Metric	Correlation
Proportion of Nucleocapsid-Positive Cells (by IHC) vs. Relative Nucleocapsid RNA Levels (by qRT-PCR)	Excellent log-linear relationship

This correlation was observed in lung samples from four COVID-19 decedents, validating the use of IHC for quantitative assessment of viral load.[3]

Table 3: Expression of ACE2 and TMPRSS2 in Oral and Nasal Tissues of Different Age Groups

Tissue	Protein	Age Group 1 (18-40 years) Mean Expression	Age Group 2 (41-70 years) Mean Expression	p-value
Oral	ACE2	Lower	Higher	0.01
Oral	TMPRSS2	Lower	Higher	0.02

This study suggests an age-specific variation in the expression of these key entry factors, which may contribute to differences in clinical severity.[6]

Experimental Protocols

Protocol 1: Immunohistochemical Staining for SARS-CoV-2 Nucleocapsid and Spike Proteins in FFPE Tissues

This protocol is adapted from a study that validated commercially available polyclonal antibodies for the sensitive and specific detection of SARS-CoV-2 N and S proteins.[7]

Materials:

- FFPE tissue sections (4 μ m) on charged slides
- Clearing agent (e.g., Clearify™)

- Antigen retrieval solution (e.g., EnVision™ FLEX Target Retrieval Solution, Low pH)
- Protein block solution
- Primary antibodies:
 - Rabbit polyclonal anti-SARS-CoV-2 Nucleocapsid protein
 - Rabbit polyclonal anti-SARS-CoV-2 Spike protein
- Antibody diluent
- Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Dewax slides with a clearing agent.
 - Rehydrate through a series of graded alcohols to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using an antigen retrieval solution at 97°C for 30 minutes.
- Blocking:
 - Incubate slides with a protein block solution for 30 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the primary antibodies in an antibody diluent.
- Incubate slides with the diluted primary antibody for 30 minutes at room temperature.
- Detection:
 - Wash slides and incubate with a polymer-based detection system according to the manufacturer's instructions.
- Chromogen Application:
 - Apply the chromogen (e.g., DAB) and incubate until the desired stain intensity is reached.
- Counterstaining:
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate slides through graded alcohols and clear in a clearing agent.
 - Mount with a permanent mounting medium.

Controls:

- Positive Control: FFPE sections of lung tissue from a confirmed COVID-19 case.[\[3\]](#)
- Negative Control: FFPE sections of lung tissue from a non-COVID-19 pneumonia case and substitution of the primary antibody with control rabbit immunoglobulin.[\[7\]](#)

Protocol 2: Chromogenic Immunostaining for ACE2 in FFPE Human Tissues

This protocol is optimized for the detection of ACE2 in human pancreas, small intestine, and kidney tissue sections.

Materials:

- FFPE tissue sections (4 µm)

- Deparaffinization and rehydration reagents
- Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
- Primary antibody: Rabbit monoclonal anti-ACE2 antibody
- Antibody diluent
- Detection system (e.g., HRP-polymer)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- Mounting medium

Procedure:

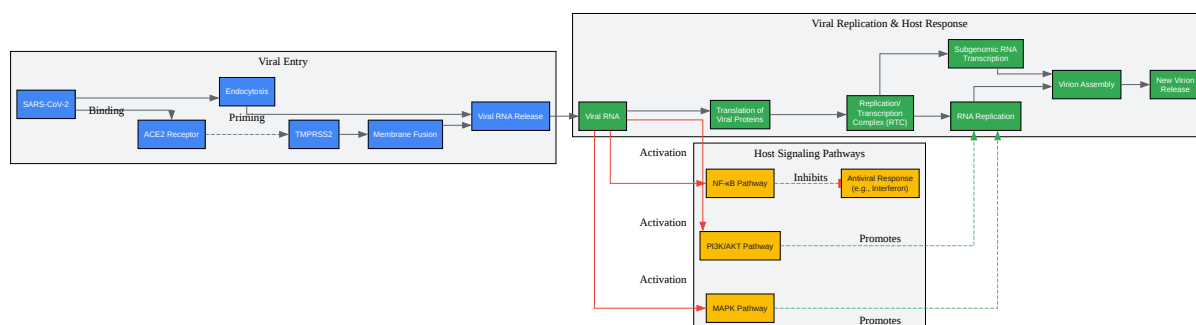
- Deparaffinization and Rehydration: As described in Protocol 1.
- Antigen Retrieval: Perform heat-mediated antigen retrieval.
- Primary Antibody Incubation:
 - Dilute the primary ACE2 antibody (e.g., 1:150) in an antibody diluent.
 - Incubate for 1 hour at room temperature.
- Detection, Chromogen Application, Counterstaining, and Mounting: Follow steps 5-8 as described in Protocol 1.

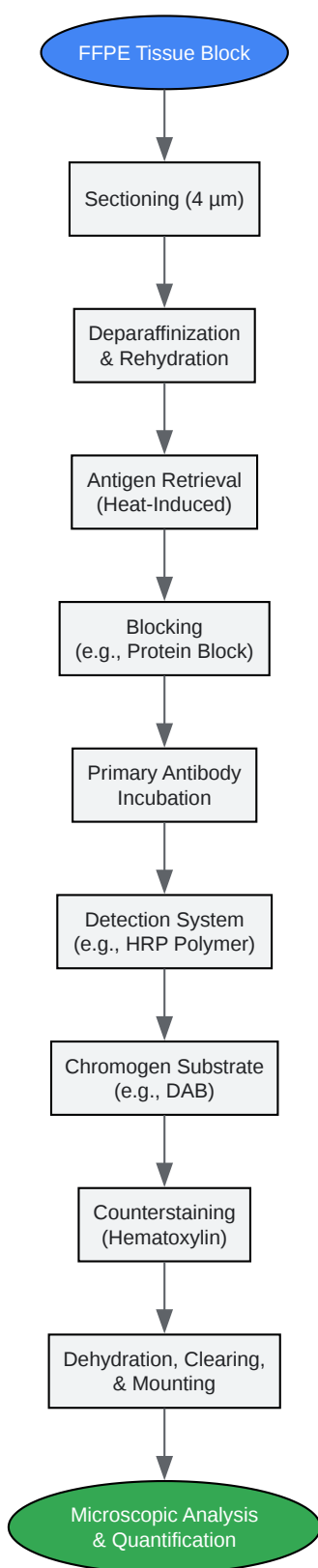
Signaling Pathways and Experimental Workflows

SARS-CoV-2 Entry and Replication Signaling Pathway

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral Spike protein to the ACE2 receptor. This is followed by proteolytic cleavage of the Spike protein by host proteases, primarily TMPRSS2, which facilitates membrane fusion. Once inside the cell, the virus hijacks the host's cellular machinery for its replication. Several signaling

pathways, including the PI3K/AKT and MAPK pathways, are modulated by the virus to support its replication and inhibit the host's antiviral response.[8]





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References

- 1. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical and Morphometric Analysis of Lung Tissue in Fatal COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical and Morphometric Analysis of Lung Tissue in Fatal COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative immunohistochemical evaluation of variable expression of ACE2 and TMPRSS2 in different age groups [ouci.dntb.gov.ua]
- 7. Sensitive and specific immunohistochemistry protocols for detection of SARS-CoV-2 nucleocapsid and spike pr... [protocols.io]
- 8. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
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